molecular formula C17H21F4N3O6 B3110871 Azido-PEG4-TFP ester CAS No. 1807505-33-4

Azido-PEG4-TFP ester

Cat. No.: B3110871
CAS No.: 1807505-33-4
M. Wt: 439.4 g/mol
InChI Key: AGVABWOMXXXMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Azido-PEG4-TFP ester has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Target of Action

Azido-PEG4-TFP ester is a crosslinking compound . Its primary targets are proteins or antibodies . The compound is designed to conjugate two different proteins or an antibody with a payload .

Mode of Action

The compound interacts with its targets through copper-catalyzed “click” chemistry . The azide group in the compound reacts with terminal alkynes or strained alkynes . The TFP ester group in the compound reacts with a primary amine .

Biochemical Pathways

The compound is involved in the ubiquitin-proteasome system within cells . This system is crucial for selective protein degradation . By joining two essential ligands, the compound forms PROTAC molecules , which are used to degrade specific proteins within cells .

Pharmacokinetics

The compound’s peg-based structure suggests it may have good water solubility and cell membrane permeability , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of covalent bonds between two different proteins or an antibody with a payload . This leads to the selective degradation of specific proteins within cells .

Action Environment

Given that the compound is used in copper-catalyzed “click” chemistry , the presence of copper ions in the environment would be necessary for its action. Other environmental factors such as pH, temperature, and the presence of other reactants could also influence the compound’s action, efficacy, and stability.

Safety and Hazards

Azido-PEG4-TFP ester is not classified as a hazardous substance or mixture . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Biochemical Analysis

Biochemical Properties

Azido-PEG4-TFP ester plays a significant role in biochemical reactions. It can be used to conjugate two different proteins or an antibody with a payload by using copper-catalyzed “click” chemistry with the azide to react with terminal alkynes or strained alkynes and by reaction of the TFP ester with a primary amine .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to react with terminal alkynes or strained alkynes and by reaction of the TFP ester with a primary amine . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-TFP ester is synthesized through a series of chemical reactions involving the introduction of azido and tetrafluorophenyl (TFP) ester groups onto a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The product is then purified using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-TFP ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG4-TFP ester is unique due to its combination of azido and TFP ester groups, providing high reactivity and versatility in bioconjugation and click chemistry applications. Its PEG spacer enhances solubility and reduces steric hindrance, making it suitable for various scientific and industrial applications .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVABWOMXXXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F4N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115732
Record name Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807505-33-4
Record name Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807505-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-TFP ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-TFP ester
Reactant of Route 3
Reactant of Route 3
Azido-PEG4-TFP ester
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-TFP ester
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-TFP ester
Reactant of Route 6
Reactant of Route 6
Azido-PEG4-TFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.